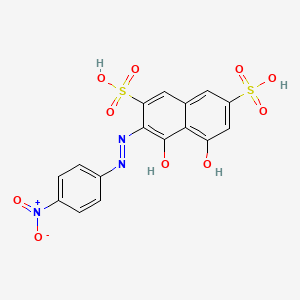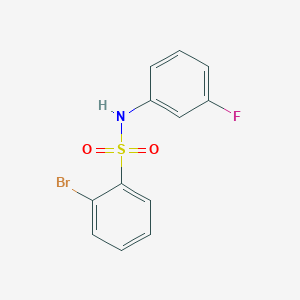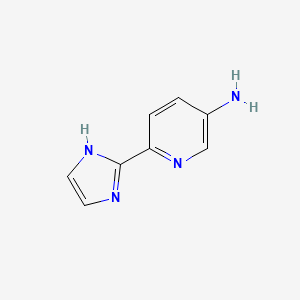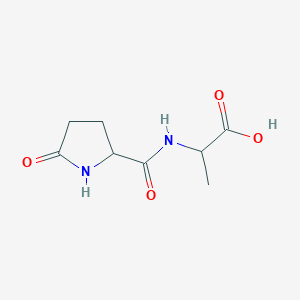
2-(2-Chloroethyl)-1,3,5-trifluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethyl)-1,3,5-trifluorobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with three fluorine atoms and a 2-chloroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene typically involves the reaction of 1,3,5-trifluorobenzene with 2-chloroethyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom on the benzene ring with the 2-chloroethyl group. Common catalysts used in this reaction include Lewis acids such as aluminum chloride or iron(III) chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethyl)-1,3,5-trifluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethyl)-1,3,5-trifluorobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethyl)-1,3,5-trifluorobenzene involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This can result in the inhibition of enzymatic activities and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a simulant for mustard gas in research.
Bis(2-chloroethyl) sulfide:
Chlormethine: An alkylating agent used in chemotherapy.
Uniqueness
2-(2-Chloroethyl)-1,3,5-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C8H6ClF3 |
|---|---|
Molekulargewicht |
194.58 g/mol |
IUPAC-Name |
2-(2-chloroethyl)-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C8H6ClF3/c9-2-1-6-7(11)3-5(10)4-8(6)12/h3-4H,1-2H2 |
InChI-Schlüssel |
JYWQYLDELNMHEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)CCCl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
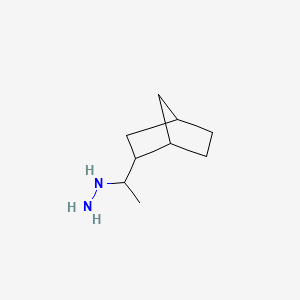

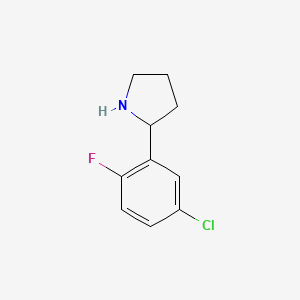
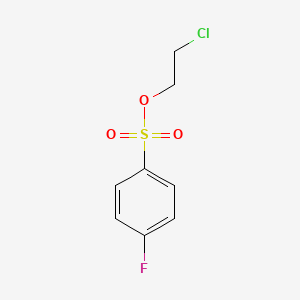
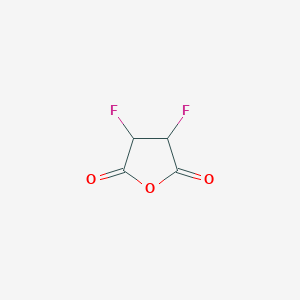
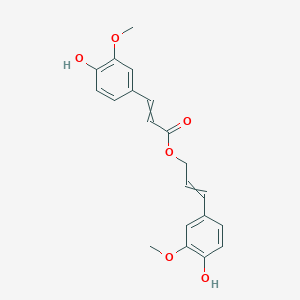
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
azanium](/img/structure/B12437766.png)

